1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one
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Overview
Description
1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one is an organic compound with the molecular formula C8H11NO. It is also known as 2,4-Dimethyl-3-acetylpyrrole. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one typically involves the reaction of 2,4-dimethylpyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one can be compared with other pyrrole derivatives such as:
2,4-Dimethylpyrrole: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetylpyrrole: Similar structure but without the additional methyl groups, affecting its chemical properties and reactivity.
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one: A closely related compound with slight structural differences that can influence its biological activity and chemical behavior.
Properties
CAS No. |
1368005-68-8 |
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Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(1,4-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-6-4-9(3)5-8(6)7(2)10/h4-5H,1-3H3 |
InChI Key |
NDDKYDXNSBLCFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=C1C(=O)C)C |
Origin of Product |
United States |
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